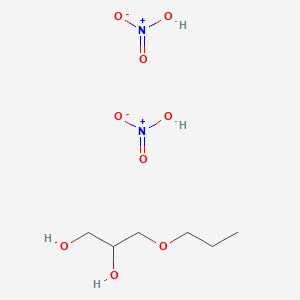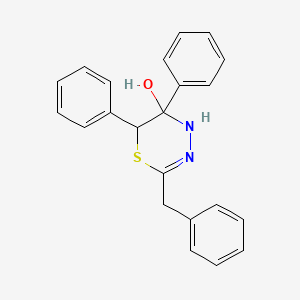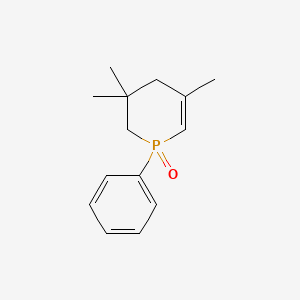
2-Methyl-3,6,9,12-tetraoxatetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3,6,9,12-tetraoxatetradecane is an organic compound with the molecular formula C11H24O4. It is a member of the polyether family, characterized by the presence of multiple ether groups within its structure. This compound is known for its unique chemical properties and versatility in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3,6,9,12-tetraoxatetradecane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-propanediol with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as potassium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the polyether chain.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous reactors to ensure consistent quality and yield. The process may include purification steps, such as distillation or crystallization, to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,6,9,12-tetraoxatetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ether groups are replaced by other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halides, amines.
Scientific Research Applications
2-Methyl-3,6,9,12-tetraoxatetradecane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biological membranes and as a component in the formulation of drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a stabilizer for therapeutic agents.
Industry: Utilized in the production of surfactants, lubricants, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of 2-Methyl-3,6,9,12-tetraoxatetradecane involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its polyether structure allows it to form complexes with metal ions, which can influence enzymatic activities and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12-Tetraoxatetradecane: Similar structure but lacks the methyl group at the second position.
2,13-Dimethyl-3,6,9,12-tetraoxatetradecane: Contains an additional methyl group, leading to different physical and chemical properties.
Tetraethylene glycol: A shorter polyether chain with similar ether linkages.
Uniqueness
2-Methyl-3,6,9,12-tetraoxatetradecane is unique due to the presence of the methyl group, which imparts distinct steric and electronic effects. This modification can influence its reactivity, solubility, and interaction with other molecules, making it a valuable compound in various applications.
Properties
CAS No. |
63095-30-7 |
|---|---|
Molecular Formula |
C11H24O4 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]propane |
InChI |
InChI=1S/C11H24O4/c1-4-12-5-6-13-7-8-14-9-10-15-11(2)3/h11H,4-10H2,1-3H3 |
InChI Key |
IPJXGXLWHUYXCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOCCOC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}hexanoic acid](/img/structure/B14518957.png)
![3-[(2-Bromophenyl)methylidene]oxolan-2-one](/img/structure/B14518967.png)
![1,4-Benzenedicarboxaldehyde, 2,5-bis[bis(acetyloxy)methyl]-](/img/structure/B14518971.png)
![6-Cyclopropyl-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14518972.png)
![2-[Benzyl(propan-2-yl)amino]-1-(4-hydroxyphenyl)ethan-1-one](/img/structure/B14518981.png)
![2-[(4-Nitrophenyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14518992.png)
![(2'-Ethenyl[1,1'-biphenyl]-2-yl)(phenyl)methanone](/img/structure/B14519000.png)



![4-Chloro-3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14519031.png)

